molecular formula C10H14BrNO2 B3165588 (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine CAS No. 900704-75-8

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine

Cat. No.: B3165588
CAS No.: 900704-75-8
M. Wt: 260.13 g/mol
InChI Key: AHMIYKQWKABHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring, with a methanamine group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine typically involves the bromination of a precursor compound, followed by the introduction of ethoxy and methoxy groups. One common method involves the bromination of 4-ethoxy-5-methoxybenzaldehyde using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to reductive amination with formaldehyde and ammonia to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo, ethoxy, and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-methoxyphenyl)methanamine: Similar structure but lacks the ethoxy group.

    (3-Bromo-4-ethoxyphenyl)methanamine: Similar structure but lacks the methoxy group.

    (3-Bromo-4-ethoxy-5-methylphenyl)methanamine: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine is unique due to the specific combination of substituents on the benzene ring. The presence of both ethoxy and methoxy groups, along with the bromo substituent, provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(3-bromo-4-ethoxy-5-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIYKQWKABHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
Reactant of Route 5
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.